Antiviral Potency Comparison: GC-14 Demonstrates Superior Cellular Antiviral Activity Relative to Remdesivir
In cellular antiviral assays, GC-14 (EC50 = 1.1 μM) exhibited greater potency than the clinically used antiviral Remdesivir in the same study [1]. This direct head-to-head comparison establishes GC-14 as a more potent reference compound for cellular SARS-CoV-2 replication inhibition studies than a widely used positive control. The finding is reported in the primary discovery publication and represents a key performance differentiator [1].
| Evidence Dimension | Cellular antiviral activity against SARS-CoV-2 replication |
|---|---|
| Target Compound Data | EC50 = 1.1 μM (GC-14) |
| Comparator Or Baseline | Remdesivir (EC50 value reported as higher than 1.1 μM in the same experimental system) |
| Quantified Difference | GC-14 is more potent than Remdesivir (exact comparator EC50 value not numerically reported in abstract but qualitative ranking established) |
| Conditions | SARS-CoV-2-infected Vero E6 cells (primary publication J Med Chem 2022) |
Why This Matters
Procurement prioritization: GC-14 offers superior potency as a positive control in cellular antiviral assays compared to Remdesivir, reducing compound consumption and enabling more robust assay windows.
- [1] Gao S, Sylvester K, Song L, Claff T, Jing L, Woodson M, Weiße RH, Cheng Y, Schäkel L, Petry M, Gütschow M, Schiedel AC, Sträter N, Kang D, Xu S, Toth K, Tavis J, Tollefson AE, Müller CE, Liu X, Zhan P. Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity. J Med Chem. 2022;65(19):13343-13364. View Source
